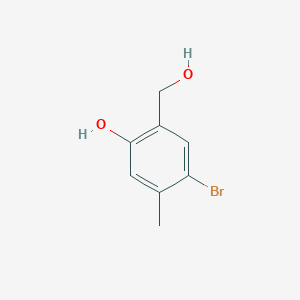

4-Bromo-2-(hydroxymethyl)-5-methylphenol

Description

Significance of Phenolic Compounds in Organic Chemistry and Materials Science

Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, are a cornerstone of organic chemistry and materials science. biosynth.combldpharm.com Their unique electronic properties, arising from the interplay between the aromatic system and the hydroxyl group, make them valuable precursors in the synthesis of a wide range of products, including pharmaceuticals, polymers, and dyes. alfa-chemistry.combiosynth.com The hydroxyl group imparts characteristic acidity to phenols, which is significantly greater than that of aliphatic alcohols, and allows for a variety of chemical transformations. biosynth.comapolloscientific.co.uk In materials science, phenols are fundamental monomers for the production of phenolic resins, such as Bakelite, which are known for their thermal stability and insulating properties. alfa-chemistry.com Furthermore, the antioxidant properties of many phenolic compounds are widely exploited in food preservation and polymer stabilization. biosynth.com

Role of Halogenation in Modulating Phenolic Reactivity and Properties

The introduction of halogen atoms onto the phenolic ring, a process known as halogenation, is a powerful tool for modifying the chemical and physical properties of these compounds. pharmaffiliates.comepa.gov Halogens, being electronegative, withdraw electron density from the aromatic ring, which can significantly influence the acidity of the phenolic hydroxyl group and the regioselectivity of subsequent reactions. chemicalbook.comnih.gov The type of halogen and its position on the ring can fine-tune the reactivity, making the compound more or less susceptible to electrophilic or nucleophilic attack. pharmaffiliates.com For instance, the presence of a bromine atom, as in 4-bromophenol, alters the electronic distribution and provides a reactive site for cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules. Halogenated phenols are also important intermediates in the production of agrochemicals and flame retardants.

Hydroxymethylation as a Functionalization Strategy in Phenol (B47542) Chemistry

Hydroxymethylation involves the introduction of a hydroxymethyl (-CH2OH) group onto the phenol ring, typically through a reaction with formaldehyde (B43269). This functionalization adds a versatile reactive handle to the molecule. The hydroxymethyl group can undergo a variety of transformations, including oxidation to an aldehyde or carboxylic acid, or it can participate in condensation reactions to form polymers. The reaction of phenols with formaldehyde is the basis for the production of phenolic resins, where the hydroxymethyl groups on different phenol units react to form methylene (B1212753) bridges, creating a cross-linked polymer network. The position of the hydroxymethyl group is crucial and can be directed by the reaction conditions and the other substituents present on the ring.

Contextualizing 4-Bromo-2-(hydroxymethyl)-5-methylphenol within Contemporary Chemical Research

This compound is a molecule that embodies the principles of both halogenation and hydroxymethylation. Its structure, featuring a bromine atom, a hydroxymethyl group, and a methyl group on the phenol ring, suggests a rich and varied chemistry. While specific research dedicated exclusively to this compound is limited in publicly available literature, its constituent functional groups point towards its potential as a valuable intermediate in several areas of chemical research.

The bromine atom at position 4 can serve as a site for cross-coupling reactions, allowing for the introduction of a wide range of substituents to build more complex molecular architectures. The hydroxymethyl group at position 2, activated by the adjacent phenolic hydroxyl group, is a key functional group for polymerization and other condensation reactions. The methyl group at position 5 provides steric and electronic influence, which can direct the regioselectivity of further reactions.

Given the functionalities present, this compound could be a precursor for the synthesis of novel ligands for catalysis, functional polymers with tailored properties, or as a building block in the synthesis of biologically active compounds. The interplay of the bromo, hydroxymethyl, and methyl groups on the phenolic backbone makes it a compelling target for further investigation in synthetic and materials chemistry.

Interactive Data Tables

Below are tables of related chemical compounds to provide context for the properties of this compound.

Table 1: Properties of Related Bromo-Phenolic Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Bromophenol | 106-41-2 | C₆H₅BrO | 173.01 | 63-66 |

| 4-Bromo-2-methylphenol | 2362-12-1 | C₇H₇BrO | 187.03 | 63-67 |

| 2-Bromo-5-methylphenol | 14847-51-9 | C₇H₇BrO | 187.03 | N/A |

| 4-Bromo-2,6-bis(hydroxymethyl)phenol | C₈H₉BrO₃ | 233.06 | 150-151 |

Table 2: Properties of Related Hydroxymethylated Phenols

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-(Hydroxymethyl)phenol | 90-01-7 | C₇H₈O₂ | 124.14 | 85-87 |

| 4-(Hydroxymethyl)phenol | 623-05-2 | C₇H₈O₂ | 124.14 | 120-123 |

| 4-Bromo-2-(hydroxymethyl)phenol | 2316-64-5 | C₇H₇BrO₂ | 203.03 | 110-112 |

Structure

3D Structure

Properties

Molecular Formula |

C8H9BrO2 |

|---|---|

Molecular Weight |

217.06 g/mol |

IUPAC Name |

4-bromo-2-(hydroxymethyl)-5-methylphenol |

InChI |

InChI=1S/C8H9BrO2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-3,10-11H,4H2,1H3 |

InChI Key |

UWLJIFJERMPVQI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Br)CO)O |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H NMR data for 4-Bromo-2-(hydroxymethyl)-5-methylphenol has been found in the searched literature.

Specific ¹³C NMR spectral data for this compound are not available in the reviewed sources.

Vibrational Spectroscopy

No FT-IR spectra for this compound have been reported in the searched scientific literature.

There is no available Raman spectroscopic data for this compound in the public domain.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and geometry of molecules. For 4-Bromo-2-(hydroxymethyl)-5-methylphenol, DFT calculations provide valuable insights into its conformational preferences, frontier molecular orbitals, and electrostatic potential.

The optimization of molecular geometry using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, allows for the determination of the most stable three-dimensional arrangement of atoms in this compound. Conformational analysis involves exploring the potential energy surface of the molecule by rotating flexible bonds, such as the C-C bond of the hydroxymethyl group and the C-O bond of the phenolic hydroxyl group. These calculations help identify the global minimum energy conformation and other low-energy isomers.

Table 1: Hypothetical Optimized Geometrical Parameters for the Global Minimum Energy Conformation of this compound

| Parameter | Value |

| C-Br Bond Length (Å) | 1.895 |

| C-O (phenolic) Bond Length (Å) | 1.362 |

| C-C (hydroxymethyl) Bond Length (Å) | 1.510 |

| O-H (phenolic) Bond Length (Å) | 0.965 |

| O-H (hydroxymethyl) Bond Length (Å) | 0.968 |

| C-C-O-H (phenolic) Dihedral Angle (°) | 0.0 |

| C-C-C-O (hydroxymethyl) Dihedral Angle (°) | 65.2 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. ossila.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, particularly on the oxygen atom and the carbon atoms with higher electron density. The LUMO, on the other hand, is likely to be distributed over the aromatic ring and the bromine atom, which can act as an electron-withdrawing group.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Energy Gap (ΔE) | 5.10 |

| Ionization Potential (I ≈ -EHOMO) | 6.25 |

| Electron Affinity (A ≈ -ELUMO) | 1.15 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. Red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow regions correspond to intermediate potentials.

In the MEP map of this compound, the most negative potential (red) is expected to be located around the phenolic oxygen atom due to its high electronegativity and lone pairs of electrons. The hydrogen atoms of the hydroxyl and hydroxymethyl groups would exhibit a positive potential (blue), making them susceptible to nucleophilic attack. The bromine atom would also influence the electrostatic potential distribution due to its electronegativity.

Tautomerism and Intramolecular Proton Transfer Mechanisms

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For phenolic compounds, keto-enol tautomerism is a possibility. Intramolecular proton transfer is the process by which a proton is transferred from one part of a molecule to another.

Potential Energy Surface (PES) scans are computational methods used to explore the energy changes that occur during a chemical reaction or conformational change. q-chem.comnih.gov For the study of tautomerism in this compound, a PES scan can be performed by systematically varying the bond length of the phenolic O-H bond and the distance between the phenolic hydrogen and a potential acceptor atom, such as a carbon atom on the aromatic ring, to simulate the proton transfer process.

The PES scan would reveal the energy barrier for the tautomeric interconversion from the more stable enol form (the phenol) to the less stable keto form (a cyclohexadienone). The transition state for this process can be located, and its energy can be calculated to determine the activation energy of the reaction.

Table 3: Hypothetical Energy Profile for the Tautomeric Interconversion of this compound

| Species | Relative Energy (kcal/mol) |

| Enol Tautomer | 0.0 |

| Transition State | 45.2 |

| Keto Tautomer | 25.8 |

The substituents on the phenol ring can significantly influence the tautomerization process. Electron-donating groups, such as the methyl group (-CH3) and the hydroxymethyl group (-CH2OH), tend to stabilize the enol form by increasing the electron density on the aromatic ring. Conversely, electron-withdrawing groups, like the bromine atom (-Br), can have a more complex effect. While bromine is electronegative, it can also donate electron density to the ring through resonance.

The interplay of these electronic effects, along with steric hindrance from the substituents, can alter the energy barrier for proton transfer and the relative stability of the tautomers. Computational studies can systematically investigate these substituent effects by comparing the tautomerization pathways of this compound with those of unsubstituted phenol and other substituted phenols. ed.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations are instrumental in predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures and understand electronic behavior.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. This method effectively addresses the gauge origin problem, providing accurate predictions of ¹H and ¹³C NMR spectra.

In studies of related compounds, such as other brominated phenol derivatives, theoretical chemical shifts are calculated using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). The calculated values are then correlated with experimentally obtained NMR data to assign signals and validate the computational model. For instance, in the analysis of 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol, the GIAO method showed good agreement between calculated and experimental chemical shifts, confirming the molecular structure researchgate.netsci-hub.se. A similar approach for this compound would involve optimizing its geometry and then performing GIAO calculations to predict the chemical shifts for each unique proton and carbon atom, which would be crucial for interpreting its experimental NMR spectra.

DFT calculations are also employed to predict vibrational frequencies (infrared and Raman spectra) and electronic spectra (UV-Vis). Theoretical vibrational analysis can aid in the assignment of complex experimental spectra. For similar molecules, harmonic vibrational frequencies are often computed at the B3LYP/6-311G(d,p) level of theory researchgate.net. The results are typically scaled by a factor to correct for anharmonicity and achieve better agreement with experimental data researchgate.net.

The electronic absorption spectra can be predicted using Time-Dependent DFT (TD-DFT) calculations. This method provides information about electronic transitions, including excitation energies and oscillator strengths. For analogous compounds, TD-DFT has been used to compute UV-Vis spectra in various phases (gas and solvent), offering insights into the electronic structure and the nature of molecular orbitals involved in the transitions researchgate.netsci-hub.se.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational methods are essential for predicting the NLO properties of molecules. Key parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) are calculated to assess a compound's potential as an NLO material.

Quantum chemical calculations, often using DFT, can determine these properties. A high value of first-order hyperpolarizability is indicative of significant NLO activity. Studies on various organic compounds, including brominated aromatics, have shown that the presence of electron-donating and electron-withdrawing groups can enhance NLO properties rsc.orgresearchgate.net. The bromo group, in particular, has been found to improve molecular hyperpolarizabilities and favor the acentric crystal structures necessary for second-harmonic generation (SHG) effects rsc.org. For this compound, calculations of these NLO parameters would reveal its potential for such applications.

Intermolecular Interaction Analysis

Understanding the types and strengths of intermolecular interactions is crucial for explaining the packing of molecules in crystals and their resulting macroscopic properties.

Hirshfeld Surface Analysis: This is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. It maps various properties onto a surface defined by the points where the electron density of a molecule contributes equally to the total electron density of the crystal. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of different types of intermolecular contacts. For example, in the crystal structure of a complex derivative containing a 4-bromophenol unit, Hirshfeld analysis revealed that H⋯H (58.2%), C⋯H/H⋯C (18.9%), and Br⋯H/H⋯Br (11.5%) interactions were the most significant in the crystal packing nih.govresearchgate.netnih.gov. A similar analysis for this compound would identify the key interactions, such as hydrogen bonds involving the hydroxyl and hydroxymethyl groups, and halogen interactions involving the bromine atom.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy (E²) associated with these interactions quantifies their strength. In computational studies of related Schiff-base compounds, NBO analysis has been used to elucidate intramolecular interactions, charge delocalization, and the stability of hydrogen bonds researchgate.netresearchgate.net. Applying NBO analysis to this compound would offer insights into its electronic stability and the nature of its intramolecular hydrogen bonding.

Reactivity and Advanced Derivatization Strategies

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for a variety of chemical transformations, including etherification, esterification, and condensation reactions to form Schiff bases.

Etherification and Esterification

The acidic nature of the phenolic proton allows for its ready conversion into ethers and esters.

Etherification: The Williamson ether synthesis is a classical and widely employed method for the preparation of ethers from phenols. wikipedia.org This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. For 4-Bromo-2-(hydroxymethyl)-5-methylphenol, this process would yield the corresponding ether derivative. The choice of base is crucial to ensure efficient deprotonation without promoting side reactions.

Esterification: The phenolic hydroxyl group can be readily acylated to form esters. This can be achieved by reacting the phenol (B47542) with an acyl chloride or an acid anhydride in the presence of a base or an acid catalyst. The resulting esters are often valuable intermediates in organic synthesis.

| Transformation | Reagents | General Conditions |

|---|---|---|

| Etherification (Williamson Synthesis) | Alkyl halide (e.g., R-X where X = Cl, Br, I), Base (e.g., NaH, K2CO3) | Reaction of the corresponding phenoxide with an alkyl halide. |

| Esterification | Acyl chloride (R-COCl) or Acid anhydride ((RCO)2O), Base (e.g., pyridine) or Acid catalyst | Acylation of the phenolic hydroxyl group. |

Formation of Schiff Bases

While the phenolic hydroxyl group itself does not directly form a Schiff base, its presence is crucial for the formation and stability of Schiff bases derived from the corresponding aldehyde. The aldehyde, 4-bromo-2-hydroxy-5-methylbenzaldehyde, can be synthesized by the oxidation of the hydroxymethyl group of this compound. This aldehyde can then undergo a condensation reaction with primary amines to yield Schiff bases, also known as imines. irjse.inedu.krd

The synthesis typically involves refluxing the aldehyde and the amine in an appropriate solvent, often with acid or base catalysis. The intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom is a characteristic feature of these compounds and contributes to their stability. researchgate.net A variety of Schiff bases have been synthesized from 5-bromosalicylaldehyde and various amines. irjse.innih.gov

| Aldehyde | Amine | Resulting Schiff Base Type |

|---|---|---|

| 5-Bromosalicylaldehyde | 4,6-Dinitro-2-aminobenzothiazole | (E)-4-bromo-2-((5,7-dinitrobenzo[d]thiazol-2-ylimino)methyl)phenol irjse.in |

| 5-Bromosalicylaldehyde | Amino acid methyl esters | Schiff bases with strong activity against different cancer cells nih.gov |

| 2-Hydroxy-5-methylbenzaldehyde | 2,5-Dichloroaniline | (E)-2-((2,5-dichlorophenylimino)methyl)-4-methylphenol |

Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group is a primary alcohol and can undergo oxidation to form an aldehyde or a carboxylic acid, as well as substitution reactions to introduce other functional groups.

Oxidation to Aldehyde or Carboxylic Acid Derivatives

The selective oxidation of the hydroxymethyl group can yield either the corresponding aldehyde (4-bromo-2-hydroxy-5-methylbenzaldehyde) or the carboxylic acid (4-bromo-2-hydroxy-5-methylbenzoic acid). The choice of oxidizing agent and reaction conditions determines the outcome of the reaction. Milder oxidizing agents are required to stop the oxidation at the aldehyde stage, while stronger oxidizing agents will lead to the carboxylic acid.

Substitution Reactions for Diverse Functionalization

The hydroxyl group of the hydroxymethyl moiety can be converted into a good leaving group, such as a halide, allowing for nucleophilic substitution reactions. For instance, treatment with a halogenating agent can convert the hydroxymethyl group into a halomethyl group (e.g., chloromethyl). This reactive intermediate can then be subjected to further transformations, such as the introduction of various nucleophiles, to afford a wide range of derivatives.

Reactions Involving the Bromo Substituent

The bromo substituent on the aromatic ring is a key functional group for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. These reactions are powerful tools for the synthesis of complex molecules.

Prominent examples of such transformations include the Suzuki-Miyaura coupling, which utilizes organoboron reagents, and the Ullmann condensation, a copper-catalyzed reaction for the formation of diaryl ethers, diaryl thioethers, and N-aryl amines. wikipedia.orgorganic-chemistry.org The Suzuki-Miyaura reaction, in particular, is widely used for the formation of biaryl compounds by coupling an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. ikm.org.myresearchgate.netresearchgate.nettcichemicals.com The Ullmann condensation provides a valuable method for the synthesis of diaryl ethers and related compounds, although it often requires harsher reaction conditions compared to palladium-catalyzed methods. nih.govorganic-chemistry.org

| Reaction | Coupling Partner | Catalyst | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Palladium complex | C-C (Aryl-Aryl) |

| Ullmann Condensation | Phenol, Amine, Thiol | Copper | C-O, C-N, C-S |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing new carbon-carbon bonds. wikipedia.org These reactions typically involve the oxidative addition of the aryl bromide to a low-valent metal catalyst, followed by transmetalation and reductive elimination to yield the coupled product. nih.gov

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a highly versatile method for forming biaryl structures or introducing alkyl or vinyl groups by coupling an organohalide with an organoboron species, such as a boronic acid or ester. wikipedia.orgyonedalabs.com For a substrate like this compound, this reaction would replace the bromine atom with the organic moiety from the organoboron reagent. libretexts.org The reaction is typically catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. wikipedia.org The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the trend I > Br > OTf >> Cl. tcichemicals.com While specific studies on this compound are not prevalent, the extensive use of this reaction with other substituted bromophenols provides a reliable framework for predicting its reactivity. nih.govmdpi.com

Table 1: Typical Components for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example(s) | Role |

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid, Alkylboronic esters | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyst for C-C bond formation yonedalabs.com |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent ikm.org.my |

| Solvent | Toluene, Dioxane, DMF, often with water | Solubilizes reactants and catalyst |

Heck Reaction:

The Heck (or Mizoroki-Heck) reaction facilitates the formation of a new carbon-carbon bond by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of a substituted vinyl group at the position of the bromine atom on the this compound ring. The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.govlibretexts.org The reaction is highly valuable for synthesizing substituted styrenes and other olefinic compounds. wikipedia.org A wide array of functional groups are tolerated in the Heck reaction. mdpi-res.com

Table 2: Typical Components for Heck Reaction of Aryl Bromides

| Component | Example(s) | Role |

| Unsaturated Halide | This compound | Electrophilic partner |

| Alkene | Styrene, Methyl acrylate, n-Butyl acrylate | Nucleophilic partner wikipedia.orgmdpi-res.com |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | Catalyst for C-C bond formation wikipedia.org |

| Ligand (optional) | PPh₃, BINAP | Stabilizes and activates the catalyst libretexts.org |

| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes HBr byproduct wikipedia.org |

| Solvent | DMF, Acetonitrile, Toluene | Solubilizes reactants and catalyst mdpi.com |

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is a powerful and rapid reaction for converting an organic halide into a highly reactive organolithium species. wikipedia.org This transformation is typically achieved by treating an aryl bromide with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), often at low temperatures to prevent side reactions. harvard.edutcnj.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

For this compound, the reaction would involve the exchange of the bromine atom for a lithium atom. However, a significant consideration is the presence of acidic protons on the phenolic hydroxyl (-OH) and the hydroxymethyl (-CH₂OH) groups. Organolithium reagents are extremely strong bases and will readily deprotonate these acidic sites. nih.gov Consequently, more than two equivalents of the alkyllithium reagent would be required: one equivalent to deprotonate the phenolic hydroxyl, a second to deprotonate the hydroxymethyl group, and a third to perform the desired lithium-halogen exchange.

Once formed, the resulting aryllithium intermediate is a potent nucleophile and can be reacted with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups onto the aromatic ring at the original position of the bromine atom. wikipedia.org

Table 3: Stoichiometric Considerations for Lithium-Halogen Exchange

| Step | Reagent | Equivalents Required | Purpose |

| 1 | Alkyllithium (e.g., n-BuLi) | 1 | Deprotonation of phenolic -OH group |

| 2 | Alkyllithium (e.g., n-BuLi) | 1 | Deprotonation of hydroxymethyl -OH group |

| 3 | Alkyllithium (e.g., n-BuLi) | 1 | Br-Li exchange at C4 position |

| 4 | Electrophile (e.g., Benzaldehyde) | 1 | Trapping of the aryllithium species |

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Further functionalization of the this compound ring can be achieved via electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring. Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing), and they direct incoming electrophiles to specific positions (ortho, meta, or para). masterorganicchemistry.com

The subject molecule has four substituents, whose directing effects must be considered collectively:

Hydroxyl (-OH): A strongly activating group that directs incoming electrophiles to the ortho and para positions. byjus.combritannica.com

Hydroxymethyl (-CH₂OH): A weakly activating, ortho, para-directing group.

Methyl (-CH₃): A weakly activating, ortho, para-directing group via induction. youtube.com

Bromo (-Br): A deactivating group due to its inductive effect, but it directs ortho and para due to resonance.

The available positions for substitution on the ring are C3 and C6. The directing influence of the existing groups on these positions determines the final product distribution. The hydroxyl group is the most powerful activating group present. libretexts.org Its strong activating effect is most pronounced at the positions ortho and para to it. In this molecule, the position para to the hydroxyl group is occupied by the methyl group, while one ortho position is occupied by the hydroxymethyl group. The other ortho position, C6, is vacant. Therefore, the C6 position is strongly activated by the hydroxyl group.

Considering the cumulative effects, the C6 position is ortho to the strongly activating -OH group and meta to the weakly activating -CH₃ group. The C3 position is ortho to the weakly activating -CH₂OH group, para to the weakly activating -CH₃ group, and ortho to the deactivating -Br group. Due to the overwhelming activating and directing influence of the phenolic hydroxyl group, electrophilic aromatic substitution is most likely to occur at the C6 position, which is ortho to the hydroxyl group. byjus.comnih.gov

Table 4: Analysis of Substituent Effects on Regioselectivity

| Substituent | Position | Electronic Effect | Directing Influence |

| -OH | C1 | Strongly Activating | Ortho, Para |

| -CH₂OH | C2 | Weakly Activating | Ortho, Para |

| -Br | C4 | Deactivating (Inductive), Donating (Resonance) | Ortho, Para |

| -CH₃ | C5 | Weakly Activating | Ortho, Para |

Coordination Chemistry of 4 Bromo 2 Hydroxymethyl 5 Methylphenol Analogues

Ligand Design Principles from Hydroxymethylated Phenols

Hydroxymethylated phenols are a class of ligands designed to offer multiple coordination sites for metal ions. The fundamental design principle revolves around the presence of at least one phenolic hydroxyl group and one or more hydroxymethyl groups, typically positioned at the ortho position(s) to the hydroxyl. This arrangement facilitates the formation of stable five- or six-membered chelate rings upon coordination to a metal center.

Key design principles include:

Multidentate Character : Ligands such as 4-bromo-2,6-bis(hydroxymethyl)phenol (BBHMP) possess three oxygen donor atoms—one from the deprotonated phenol (B47542) and two from the hydroxymethyl groups—making them potential tridentate ligands. ijcce.ac.ir This multidentate nature enhances the stability of the resulting metal complexes through the chelate effect.

pH-Dependent Coordination : The phenolic proton is acidic and can be easily removed under basic or neutral conditions to form a phenolate anion. This deprotonation is often a prerequisite for coordination, making the complex formation pH-sensitive. nih.gov This property allows for the controlled assembly of metal-phenolic networks (MPNs). acs.org

Donor Atom Combination : The combination of a "hard" phenolate oxygen and "softer" alcohol oxygens allows these ligands to bind effectively with a range of metal ions, from hard Lewis acids to borderline ions, according to Hard and Soft Acids and Bases (HSAB) theory.

Steric and Electronic Tuning : The aromatic ring can be substituted with various functional groups (like bromo and methyl groups in the target compound) to modify the steric hindrance and electronic properties of the ligand. These modifications can influence the geometry of the metal complex, the stability of the metal-ligand bond, and the redox potential of the metal center. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with hydroxymethylated phenol analogues is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The reaction conditions, such as pH and temperature, can be adjusted to control the formation and crystallization of the desired complex. Characterization relies on a combination of spectroscopic and analytical techniques to elucidate the structure and composition of the new compounds.

A notable analogue, 4-bromo-2,6-bis(hydroxymethyl)phenol (BBHMP), has been used to synthesize a variety of transition metal complexes.

Pt(II) and Pd(II) Complexes : Platinum(II) and Palladium(II) complexes involving BBHMP have been synthesized, often with an ancillary ligand like nicotinamide (NA). ijcce.ac.irwaset.org For instance, a Pt(II) complex was synthesized and analyzed using various spectral and thermal methods. ijcce.ac.ir Similarly, a study on the Pd(II) complex established a molar ratio of BBHMP:NA:Pd(II) as 1:2:2. waset.org

Au(III) Complexes : A gold(III) complex with BBHMP and m-nitroaniline (m-NA) has been synthesized and characterized. researchgate.net The study determined a 1:1:1 molar ratio for BBHMP:m-NA:Au(III) and investigated the thermodynamic parameters of the complexation reaction. researchgate.net

Cr(III) Complexes : Chromium(III) complexes are known for their kinetic inertness and often adopt a six-coordinate octahedral geometry. nih.gov While specific studies on Cr(III) with 4-bromo-2-(hydroxymethyl)-5-methylphenol are not extensively detailed, research on related Schiff base ligands derived from bromophenols shows the formation of stable octahedral Cr(III) complexes. nih.gov

Cu(II) and Zn(II) Complexes : Copper(II) and Zinc(II) readily form complexes with phenolic ligands. juniperpublishers.commdpi.com Studies on related brominated phenol Schiff base ligands have yielded stable Cu(II) complexes. epa.gov Zn(II) complexes with various phenolic and related ligands have also been synthesized, exhibiting geometries that can range from tetrahedral to octahedral depending on the coordination environment. ajol.inforesearchgate.net

The table below summarizes key information for some of these complexes.

| Metal Ion | Analogue/Ligand System | Stoichiometry (Ligand:Metal) | Proposed Geometry | Reference |

|---|---|---|---|---|

| Pt(II) | BBHMP and Nicotinamide | 1:1 (with NA as co-ligand) | Square Planar | ijcce.ac.ir |

| Pd(II) | BBHMP and Nicotinamide | 1:2 (BBHMP:Pd) | Square Planar | waset.org |

| Au(III) | BBHMP and m-Nitroaniline | 1:1 | Square Planar | researchgate.net |

| Cr(III) | Schiff base from bromophenol | 1:1 | Octahedral | nih.gov |

| Cu(II) | Schiff base from bromophenol | Not Specified | Square Planar / Distorted Octahedral | epa.gov |

| Zn(II) | Hydrazone Schiff base | 2:1 | Five-coordinate | researchgate.net |

The coordination mode describes how the ligand binds to the central metal ion. For hydroxymethylated phenols like BBHMP, the three oxygen atoms provide a versatile O,O,O-donor set. researchgate.net The phenolic oxygen typically coordinates as an anionic phenolate, while the hydroxymethyl groups coordinate as neutral alcohol donors.

Common geometries observed for transition metal complexes are dictated by the coordination number and the d-electron configuration of the metal ion. libretexts.org

Square Planar : This geometry is characteristic of d⁸ metal ions such as Pt(II), Pd(II), and Au(III). waset.orgresearchgate.net In these complexes, the metal center is typically four-coordinate.

Octahedral : Common for six-coordinate complexes, this geometry is frequently observed for Cr(III). nih.govnih.gov It involves the metal ion being surrounded by six donor atoms.

Tetrahedral : This four-coordinate geometry is often found in Zn(II) complexes, which have a d¹⁰ electron configuration. nih.gov

The specific coordination mode and resulting geometry are confirmed using techniques such as X-ray crystallography and supported by spectroscopic data from FT-IR, UV-Vis, and NMR.

Mechanistic Studies of Metal-Ligand Interactions

The interaction between metal ions and phenolic ligands is a dynamic process governed by several factors. Mechanistic studies aim to understand the fundamental principles of these interactions, including the nature of the bonding and the thermodynamics of complex formation.

The primary interaction is the coordination bond formed between the metal ion (Lewis acid) and the oxygen donor atoms of the ligand (Lewis base). acs.org This interaction is largely electrostatic in nature, particularly for complexes involving phenolate donors. The formation of metal-phenolic networks is driven by these dynamic coordination interactions. mdpi.com

Studies on an Au(III) complex with BBHMP calculated thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). researchgate.net The results indicated that the complexation reaction was exothermic (negative ΔH) and non-spontaneous, driven by a decrease in entropy. researchgate.net This type of analysis provides insight into the stability and driving forces of complex formation.

Furthermore, the interaction is often a redox process, where the phenolic ligand can influence the redox potential of the metal ion, and vice versa. nih.gov This interplay is crucial for the catalytic and sensing applications of these complexes. Computational methods, like Density Functional Theory (DFT), are also employed to model the metal-ligand interactions and predict the most stable geometries and electronic structures. researchgate.net

Applications of Metal Complexes in Catalysis and Sensing

The unique structural and electronic properties of metal complexes derived from hydroxymethylated phenols make them suitable for applications in catalysis and chemical sensing.

Catalysis : Transition metal complexes are widely used as catalysts in organic synthesis. nih.gov The combination of a redox-active metal center (like Cu, Pd, or Cr) and a robust phenolic ligand can create catalysts for various transformations, such as oxidation and hydrogenation reactions. nih.gov The ligand framework can stabilize the metal ion in different oxidation states and provide a specific steric and electronic environment to control the catalytic activity and selectivity.

Sensing : Metal-phenolic networks (MPNs) have emerged as promising platforms for chemical and biological sensing. mdpi.com The self-assembly of metal ions and phenolic ligands can be used to create materials with high surface area and tunable properties. mdpi.com The phenolic hydroxyl groups on the surface of MPNs can be modified to conjugate with specific molecules for targeted sensing. mdpi.com Furthermore, the coordination of an analyte to the metal center can induce a change in the optical or electronic properties of the complex, forming the basis for a colorimetric or fluorescent sensor.

Compound Names

| Abbreviation / Trivial Name | Systematic Name |

|---|---|

| BBHMP | 4-Bromo-2,6-bis(hydroxymethyl)phenol |

| NA | Nicotinamide |

| m-NA | m-Nitroaniline |

Applications in Advanced Materials and Catalysis

Building Block for Complex Organic Synthesis

The presence of multiple reactive sites on 4-Bromo-2-(hydroxymethyl)-5-methylphenol makes it a valuable precursor in complex organic synthesis. The hydroxyl groups can undergo esterification and etherification, while the bromine atom is amenable to various cross-coupling reactions, enabling the construction of more intricate molecular frameworks.

Precursors for Macrocyclic Compounds

Macrocycles are large ring structures that are of significant interest in medicinal chemistry and materials science. nih.gov The synthesis of these complex molecules often relies on strategic cyclization reactions of linear precursors. nih.govcam.ac.uk While direct synthesis of macrocycles using this compound is not extensively documented, its bifunctional nature—possessing both a nucleophilic hydroxyl group and an aryl bromide suitable for cross-coupling reactions—makes it a promising candidate for such applications. nih.gov

Methodologies such as intramolecular Suzuki-Miyaura or Stille cross-coupling reactions are commonly employed for the formation of the macrocyclic core. nih.gov A molecule like this compound could be elaborated into a linear precursor where the bromine atom and the hydroxyl group (or a derivative thereof) are positioned at the termini, ready for a ring-closing reaction. The generation of diverse libraries of macrocyclic compounds is an attractive strategy in drug discovery. ideaconnection.com

Synthesis of Benzoxazines and Related Heterocycles

Benzoxazines are a class of heterocyclic compounds that can undergo ring-opening polymerization to form high-performance polybenzoxazine resins. The synthesis of benzoxazine monomers typically involves the reaction of a phenol (B47542), a primary amine, and formaldehyde (B43269).

Although the direct use of this compound in benzoxazine synthesis is not prominently featured in available literature, its phenolic structure is fundamentally suited for this type of reaction. The general synthesis procedure involves the formation of a six-membered oxazine ring. The phenolic hydroxyl group of a substituted phenol would react with formaldehyde and a primary amine to form the benzoxazine monomer. The substituents on the phenolic ring, such as the bromo and methyl groups in the case of this compound, would be incorporated into the final polymer structure, influencing its properties.

Role in Polymer and Resin Chemistry (e.g., Novolaks from related compounds)

The phenolic nature of this compound makes it a relevant candidate for applications in polymer and resin chemistry, particularly in the formation of phenolic resins like novolaks.

Novolak resins are low molecular weight polymers derived from the acid-catalyzed condensation of phenols with formaldehyde. wikipedia.org These resins are thermoplastic and require a curing agent, such as hexamethylenetetramine, for cross-linking. ncsu.edu The properties of novolak resins can be tailored by using substituted phenols. spiedigitallibrary.org For instance, the incorporation of methyl groups on the aromatic rings of novolak resins has been shown to affect the characteristics of positive photoresists. spiedigitallibrary.org

While specific research detailing the use of this compound in novolak production is limited, its structure suggests it could be used as a comonomer with phenol to introduce bromine atoms and additional reactive hydroxymethyl groups into the polymer backbone. This could potentially enhance properties such as flame retardancy (due to the bromine) and allow for further cross-linking or functionalization. Studies have shown that partial substitution of phenol with other compounds, such as those found in bio-oil, can be effective in producing novolac resins.

Applications in Materials Science

The ability of this compound to be incorporated into larger, functional structures makes it a compound of interest in materials science. Its applications extend to the development of functional polymers and potentially as a component in the synthesis of porous crystalline materials.

Precursors for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. nih.gov The properties of MOFs can be tuned by modifying the organic linkers. researchgate.net Phenolic compounds have been explored for the functionalization of MOFs. A novel strategy for the versatile functionalization of the external surface of MOFs has been developed based on the direct coordination of a phenolic-inspired lipid molecule with metal nodes on the MOF surface. bohrium.com

This compound possesses functional groups that could allow it to act as a ligand or a surface-modifying agent in the synthesis of MOFs. The phenolic hydroxyl group can coordinate with metal centers, and the bromo and hydroxymethyl groups offer sites for post-synthetic modification, which is a common strategy to introduce new functionalities into MOFs. nih.govresearchgate.net The surface of MOFs can be modified to enhance properties like adsorption capacity for pollutants such as phenol derivatives. rsc.org

Catalytic Applications

While specific catalytic applications of this compound are not well-documented, the chemistry of phenolic compounds suggests potential roles in organocatalysis.

Phenols can act as organocatalysts by activating electrophiles through hydrogen bonding. rsc.org The phenolic hydroxyl group can form a hydrogen bond with a substrate, which can lower the energy of the lowest unoccupied molecular orbital (LUMO) of the substrate, making it more susceptible to nucleophilic attack. mdpi.com This principle is a central theme in organic chemistry for the activation of carbonyl compounds and other electrophiles. rsc.org

Furthermore, phenols are known to undergo catalytic oxidative coupling reactions to form biphenols and other coupled products. nih.gov While this is a reaction that the phenol itself undergoes, the principles could be applied to design catalytic systems where a phenolic moiety is part of a larger catalytic structure. The electronic properties of the phenol, influenced by substituents like the bromo and methyl groups, would play a crucial role in its catalytic activity.

Role as a Ligand in Homogeneous Catalysis

No studies detailing the synthesis of metal complexes with this compound as a ligand or the catalytic performance of such complexes in homogeneous catalysis have been identified.

Use as a Reagent in Organic Transformations

There is no available literature describing the use of this compound as a key reagent or building block in specific, named organic transformations or in the synthesis of complex target molecules.

Biochemical Interactions and Biological Activity Studies in Vitro

Enzyme Inhibitory Effects

While specific studies on the acetylcholinesterase and monoamine oxidase inhibitory effects of 4-Bromo-2-(hydroxymethyl)-5-methylphenol are not extensively documented, the broader class of bromophenols has been investigated for its enzyme-inhibiting capabilities, particularly against Protein Tyrosine Phosphatase 1B (PTP1B).

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key enzyme that negatively regulates insulin and leptin signaling pathways, making it a significant target in the research and development of treatments for type 2 diabetes and obesity. nih.govfrontiersin.org Bromophenols, a class of compounds to which this compound belongs, have demonstrated notable inhibitory activity against PTP1B. nih.gov Research on various bromophenol derivatives has shown that they can effectively inhibit PTP1B, suggesting that this compound may also possess this inhibitory potential. nih.gov The general mechanism of PTP1B inhibition by these compounds involves binding to the active site of the enzyme, which prevents it from dephosphorylating its target substrates, thereby enhancing insulin sensitivity. frontiersin.orgnih.gov

| Enzyme | Class of Compound | Potential Inhibitory Action |

| Acetylcholinesterase | Bromophenol | Limited direct evidence for this compound. |

| Monoamine Oxidase | Bromophenol | Limited direct evidence for this compound. |

| PTP1B | Bromophenol | Potential for inhibition based on studies of related bromophenol derivatives. nih.gov |

Antimicrobial Activities

Bromophenols have been recognized for their significant antimicrobial properties, and this compound is expected to exhibit similar activities against a range of microbial pathogens.

The antibacterial action of phenolic compounds, including brominated phenols, is often attributed to their ability to disrupt bacterial cell structures and functions. frontiersin.org The primary mechanisms include the degradation of the cytoplasmic membrane, damage to membrane proteins, and an increase in membrane permeability, which collectively lead to the leakage of intracellular components and ultimately cell death. frontiersin.org Studies on bromophenol derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org The introduction of bromine atoms into the phenol (B47542) structure can enhance the lipophilicity of the compound, facilitating its interaction with the bacterial cell membrane.

The antifungal activity of bromophenols is an area of active research. These compounds have shown the potential to inhibit the growth of various fungal species, including those of agricultural and clinical importance. nih.gov One of the proposed mechanisms for their antifungal action is the inhibition of isocitrate lyase (ICL), an enzyme crucial for the glyoxylate cycle in certain fungi, particularly during plant infection. nih.gov By inhibiting ICL, bromophenols can disrupt the metabolic processes necessary for fungal growth and pathogenesis. nih.gov Furthermore, the general disruptive effects of phenols on cell wall integrity are also considered a key aspect of their antifungal properties. mdpi.com

Bacterial biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. frontiersin.org Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the formation of biofilms and the production of virulence factors. frontiersin.orgnih.gov Brominated compounds, particularly brominated furanones which share structural similarities with bromophenols, have been identified as potent inhibitors of QS. nih.govnih.gov These compounds can interfere with QS signaling by displacing the signaling molecules from their receptor proteins. nih.gov This disruption of communication prevents the coordinated actions required for biofilm formation and virulence, making the bacteria more susceptible to antimicrobial agents and the host's immune system. acs.orgmdpi.com Therefore, it is plausible that this compound could exhibit antibiofilm and anti-quorum sensing activities.

| Microbial Target | Potential Mechanism of Action |

| Bacteria | Disruption of cell membrane integrity and function. frontiersin.org |

| Fungi | Inhibition of key metabolic enzymes like isocitrate lyase and disruption of cell wall integrity. nih.govmdpi.com |

| Biofilms | Inhibition of quorum sensing pathways, preventing coordinated bacterial action. nih.govnih.gov |

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant capabilities, which are primarily due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the antioxidant activity of compounds. mdpi.comnih.gov In this assay, the stable free radical DPPH, which has a deep violet color, is reduced by an antioxidant to the pale yellow hydrazine, DPPH-H. mdpi.comnih.gov The degree of discoloration, measured by the decrease in absorbance at a specific wavelength (typically around 517 nm), is proportional to the radical scavenging activity of the antioxidant. nih.gov

| Assay | Principle | Expected Outcome for this compound |

| DPPH Assay | Reduction of the DPPH free radical by an antioxidant, leading to a color change. mdpi.comnih.gov | Expected to show significant radical scavenging activity due to its phenolic structure. |

Molecular Docking Studies with Biological Targets

Currently, there are no publicly available molecular docking studies that have specifically investigated the interaction of this compound with biological protein targets. Computational studies of this nature are essential for predicting the binding affinity and potential inhibitory or activating effects of a compound on enzymes, receptors, or other macromolecules.

Ligand-Protein Interaction Analysis and Binding Affinity

Without molecular docking simulations, a detailed analysis of the potential ligand-protein interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—for this compound remains speculative. Consequently, data on its binding affinity, typically quantified by metrics like binding energy (kcal/mol) or the inhibition constant (Ki), is not available.

Gene Expression Modulation (In Vitro)

There is a notable absence of research into the effects of this compound on gene expression in vitro. Studies using techniques such as quantitative polymerase chain reaction (qPCR) or microarray analysis would be necessary to determine if this compound can alter the transcription levels of specific genes in cultured cell lines.

Cellular Interactions in Model Systems

Direct experimental evidence detailing the interactions of this compound within cellular model systems is not present in the current body of scientific literature. Investigations into its cellular uptake, subcellular localization, and its effects on cellular processes such as proliferation, apoptosis, or signaling pathways have not been reported.

Environmental Fate and Degradation Studies

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical compound by non-biological processes in the environment. For 4-Bromo-2-(hydroxymethyl)-5-methylphenol, two primary pathways would be of interest: hydrolysis and photolysis.

Hydrolysis Mechanisms and Kinetics

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of this compound to hydrolysis would depend on the stability of the carbon-bromine and carbon-hydroxymethyl bonds under various pH and temperature conditions. Research would be required to determine the rate of this reaction (kinetics) and the specific mechanisms involved. This would involve measuring the disappearance of the parent compound over time in controlled aqueous environments.

Photolysis under UV Radiation and Product Analysis

Photolysis is the decomposition of molecules by light. The aromatic ring and the bromine substituent in this compound suggest potential for degradation upon exposure to ultraviolet (UV) radiation from sunlight. Studies would need to be conducted to determine the rate of photolysis and to identify the resulting transformation products. Analysis of these products is crucial for understanding the environmental impact of its degradation. Research on other brominated phenols has shown that photolysis can lead to debromination and the formation of hydroxylated derivatives. However, the specific products for this compound are unknown.

Biodegradation Processes

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. The potential for microorganisms to degrade this compound is a critical aspect of its environmental fate.

Aerobic Degradation by Microorganisms

Under aerobic conditions (in the presence of oxygen), microorganisms could potentially use this compound as a source of carbon and energy. Studies would be needed to isolate and identify microbial strains capable of this degradation and to elucidate the metabolic pathways involved. Key parameters to investigate would include the rate of degradation and the formation of any intermediate or final breakdown products.

Anaerobic Degradation Conditions

In environments lacking oxygen (anaerobic conditions), such as in sediments and some groundwater, the degradation pathway for this compound would likely differ. Reductive debromination, where the bromine atom is removed, is a common initial step in the anaerobic degradation of brominated aromatic compounds. Subsequent cleavage of the aromatic ring would then follow. Specific studies are required to confirm if this process occurs for this compound and to identify the responsible microorganisms and enzymatic systems.

Environmental Monitoring and Detection Methodologies

To assess the potential presence and impact of this compound in the environment, robust analytical methods for its detection and quantification are necessary. While general methods for the analysis of brominated phenols in environmental matrices like water and soil exist, specific methodologies would need to be developed and validated for this particular compound. This would likely involve techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to achieve the required sensitivity and selectivity for environmental monitoring programs.

An extensive search for scientific literature detailing the environmental fate and degradation of this compound, specifically concerning the characterization of its environmental transformation products, did not yield any relevant studies or data.

Therefore, it is not possible to provide an article with detailed research findings and data tables on this specific topic as requested. The available scientific literature does not appear to contain information regarding the byproducts of this compound's degradation in the environment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.